

OX04528: A Technical Guide for Inflammation Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OX04528 is a novel, highly potent, and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).[1][2][3][4] GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and is implicated in the modulation of inflammatory responses.[5][6] Emerging research has identified GPR84 as a pro-inflammatory receptor, making its agonists valuable tools for studying inflammatory processes and for the potential development of novel therapeutics.[3][7] **OX04528**, with its exceptional potency, G-protein bias, and oral bioavailability, represents a significant advancement for in vitro and in vivo investigations into the role of GPR84 in inflammation.[2][8]

This technical guide provides a comprehensive overview of **OX04528**, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use as a research tool in the field of inflammation.

Mechanism of Action

OX04528 is a selective agonist of GPR84, a Gαi-coupled receptor.[4] Upon binding, **OX04528** activates the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This G-protein-mediated signaling is the primary mechanism of action for **OX04528**. Notably, **OX04528** is a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway without significantly





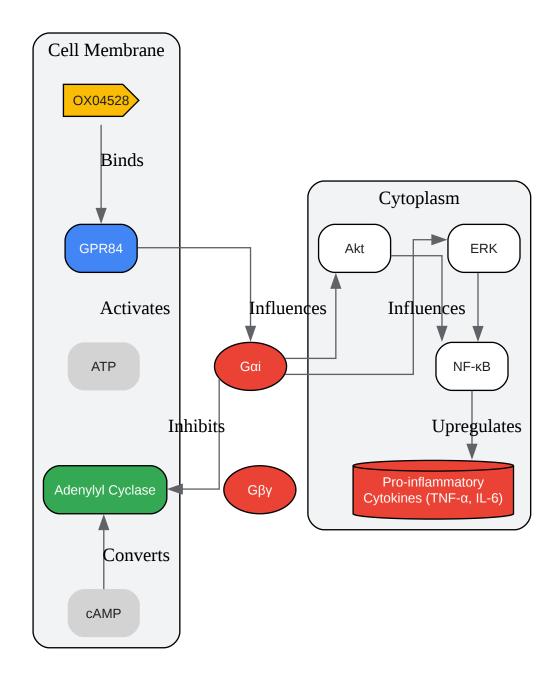


engaging the β -arrestin pathway, which is often associated with receptor desensitization and internalization.[2][4][9]

The activation of GPR84 by agonists has been shown to potentiate inflammatory responses in immune cells.[7] Downstream of G α i activation, GPR84 signaling can influence other important intracellular pathways involved in inflammation, such as the Akt, ERK, and NF- κ B pathways.[1] [7] This can lead to an enhanced production of pro-inflammatory cytokines like TNF- α and IL-6. [5][7]

Signaling Pathway Diagram





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Caption: GPR84 signaling cascade initiated by **OX04528**.

Data Presentation In Vitro Activity & Selectivity



Parameter	Cell Line	Value	Reference
EC ₅₀ (cAMP Inhibition)	CHO-hGPR84	0.00598 nM (5.98 pM)	[1][3][4]
β-arrestin Recruitment	CHO-β-arrestin- hGPR84	No detectable effect up to 80 μM	[4][5][9]
Selectivity	FFA1, FFA4, CB2	No detectable activity	[2][3]
Cytotoxicity	CHO-hGPR84, CHO- K1	No evidence up to 30 μM (20h incubation)	[4][8]

In Vitro ADME & Pharmacokinetics

Parameter	Species	Value	Reference
Microsomal Half-life (t½)	Mouse	88.8 minutes	[8]
Microsomal Clearance (CL)	Mouse	15.6 μL/min/mg	[8]
Oral Bioavailability	Mouse	Orally bioavailable	[2]
In Vivo Half-life (t½)	Mouse (10 mg/kg, oral)	58 minutes (0.959 hours)	[2][8]
In Vivo Cmax	Mouse (10 mg/kg, oral)	280 nM	[8]
In Vivo Mean Residence Time (MRT)	Mouse (10 mg/kg, oral)	1.52 hours	[8]

Experimental Protocols In Vitro cAMP Inhibition Assay

This protocol is based on the methods described for characterizing OX04528.[4]



- Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR84 (CHO-hGPR84) in an appropriate growth medium supplemented with antibiotics for selection.
- Cell Plating: Seed the CHO-hGPR84 cells into 384-well plates at a suitable density and incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare a serial dilution of OX04528 in a suitable buffer (e.g., HBSS with 20 mM HEPES).
- Assay Procedure:
 - Aspirate the growth medium from the cells and add the diluted OX04528.
 - Incubate for 30 minutes at room temperature.
 - Add forskolin (e.g., 25 μM final concentration) to all wells to stimulate cAMP production, except for the negative control wells.
 - Incubate for a further 30 minutes at room temperature.
- cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
- Data Analysis: Plot the cAMP concentration against the logarithm of the OX04528
 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀
 value.

In Vivo Inflammation Model (Representative Protocol)

Disclaimer: The following protocol is a representative example for inducing acute inflammation using lipopolysaccharide (LPS). It is based on established models where GPR84 agonists have been studied. This protocol has not been specifically validated for **OX04528**, and researchers should perform dose-response studies to determine the optimal concentration.

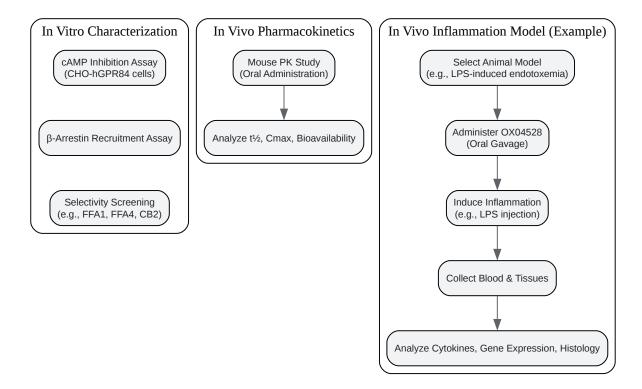
Animal Model: Use male C57BL/6 mice (8-12 weeks old).



- Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.
- Compound Administration:
 - Prepare a formulation of **OX04528** suitable for oral gavage (e.g., in a vehicle of 0.5% carboxymethylcellulose).
 - Administer OX04528 or the vehicle control to the mice at a predetermined dose (e.g., 1-30 mg/kg, based on pharmacokinetic data).
- Induction of Inflammation:
 - One hour after OX04528 administration, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
 - A control group should receive a PBS injection.
- Sample Collection:
 - At various time points post-LPS injection (e.g., 2, 4, 8 hours), euthanize the mice.
 - Collect blood via cardiac puncture for serum cytokine analysis.
 - Harvest tissues of interest (e.g., spleen, liver, lung) and either snap-freeze in liquid nitrogen for RNA/protein analysis or fix in formalin for histology.
- Endpoint Analysis:
 - Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the serum using ELISA or a multiplex bead array.
 - Analyze the expression of inflammatory genes in tissues using RT-qPCR.
 - Perform histological analysis of tissue sections to assess inflammatory cell infiltration.

Experimental Workflow Diagram





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Caption: A logical workflow for characterizing OX04528.

Conclusion

OX04528 is a powerful and precise research tool for investigating the role of GPR84 in inflammation. Its high potency, G-protein bias, and favorable pharmacokinetic profile make it suitable for a wide range of in vitro and in vivo studies. This guide provides the foundational information and protocols necessary for researchers to effectively utilize **OX04528** in their studies of inflammatory diseases. As a newly developed compound, future research will likely further elucidate its effects in various inflammation models, expanding its application in drug discovery and development.



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